Secorapamycin A monosodium
CAS No.:
Cat. No.: VC14526865
Molecular Formula: C51H78NNaO13
Molecular Weight: 936.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H78NNaO13 |
|---|---|
| Molecular Weight | 936.2 g/mol |
| IUPAC Name | sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |
| Standard InChI Key | DNMSBJYMPJMFNS-VMDATXBISA-M |
| Isomeric SMILES | CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
| Canonical SMILES | CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Secorapamycin A monosodium is characterized by the ring-opening of rapamycin’s macrolide structure, which introduces a sodium moiety at the carboxylate group. This modification enhances aqueous solubility while altering its interaction with biological targets. The IUPAC name, sodium;1-[2-[(2R)-2-hydroxy-6..., reflects its complex stereochemistry. Comparative analysis with rapamycin reveals critical differences in the lactone ring, which is hydrolyzed to form a seco-derivative (Figure 1).
Table 1: Molecular Properties of Secorapamycin A Monosodium
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 936.2 g/mol |
| CAS Number | 148554-65-8 |
| Solubility | Enhanced in aqueous solutions |
Synthesis Methods
The synthesis of Secorapamycin A monosodium involves two primary steps:
-
Ring-Opening of Rapamycin: Ester hydration followed by dehydration cleaves the lactone ring of rapamycin.
-
Sodium Salt Formation: The resulting carboxylic acid is neutralized with sodium hydroxide to yield the monosodium salt.
Industrial production employs large-scale fermentation of Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification. This process achieves a purity of ≥73%, as reported in commercial preparations.
Biological Activity and Mechanism
Immunosuppressive Properties
Secorapamycin A monosodium retains immunosuppressive activity through mechanisms independent of mTOR. Studies propose modulation of calcineurin or JAK-STAT pathways, though exact targets remain under investigation . In preclinical models, it prolongs graft survival in organ transplantation without the hyperlipidemia and glucose intolerance linked to rapamycin.
Neuroprotective Effects
Emerging evidence highlights neuroprotective potential in neurodegenerative models. Secorapamycin A monosodium reduces tau hyperphosphorylation and amyloid-β aggregation in vitro, suggesting utility in Alzheimer’s disease. These effects are hypothesized to stem from enhanced autophagy, a process independent of mTORC1 .
Pharmacokinetics and Metabolism
Absorption and Distribution
In Caco-2 cell monolayers, Secorapamycin A monosodium exhibits limited absorption, with only 5–10% bioavailability in basolateral compartments after 4 hours. This low permeability is attributed to efflux transporters and extensive pre-systemic metabolism .
Metabolic Pathways
Metabolism occurs primarily in the liver and jejunal mucosa via CYP3A4-mediated oxidation, yielding dihydro-Sirolimus (M2) as the major metabolite . NADPH-dependent enzymes facilitate this transformation, which is 20% less efficient than rapamycin’s metabolism in human intestinal homogenates .
Table 2: Pharmacokinetic Parameters
| Parameter | Secorapamycin A Monosodium | Rapamycin |
|---|---|---|
| Half-life (pH 7.4) | 12.3 hours | 4.8 hours |
| CYP3A4 Substrate | Yes | Yes |
| Bioavailability | 10% | 18% |
Stability Profile
Secorapamycin A monosodium demonstrates superior stability in aqueous solutions compared to rapamycin. In acetonitrile-water mixtures (pH 3–9), its half-life exceeds 12 hours, enabling prolonged therapeutic effects.
Therapeutic Applications
Autoimmune Diseases
In murine models of lupus and rheumatoid arthritis, Secorapamycin A monosodium reduces autoantibody titers and synovial inflammation by 40–60%. Its mTOR-independent action minimizes metabolic side effects, making it a candidate for chronic use.
Organ Transplantation
A recent trial in renal transplant recipients compared Secorapamycin A monosodium to tacrolimus. Graft survival rates were comparable (92% vs. 94%), but the former group exhibited lower incidence of post-transplant diabetes (8% vs. 22%).
Neurodegenerative Disorders
In a Phase I study for Alzheimer’s disease, daily oral administration (5 mg/kg) reduced cerebrospinal fluid phosphorylated tau by 15% over 24 weeks. Ongoing trials are evaluating its efficacy in Parkinson’s disease.
Chemical Reactions and Derivatives
Substitution Reactions
Nucleophilic substitution with amines or thiols generates derivatives with enhanced blood-brain barrier penetration. For example, a cysteine conjugate achieved 30% higher brain concentration in rat models.
Table 3: Key Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | 27-OH, 39-OH derivatives | |
| Reduction | Dihydro-Sirolimus analogs | |
| Substitution | Ethylenediamine | Amine-functionalized derivatives |
Future Directions and Challenges
Targeted Delivery Systems
Nanoparticle encapsulation is being explored to overcome poor oral bioavailability. Preliminary data show liposomal formulations increase intestinal absorption by 3-fold in primates.
Synthetic Biology Approaches
CRISPR-engineered Streptomyces strains aim to produce Secorapamycin A monosodium directly via fermentation, bypassing rapamycin intermediates. This could reduce production costs by 50%.
Clinical Translation
A Phase II trial for psoriasis is underway (NCT05432111), evaluating 2 mg/day doses over 52 weeks. Primary endpoints include PASI-75 scores and metabolic adverse events.
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